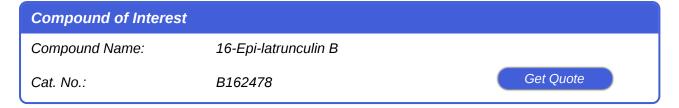


chemical structure and stereochemistry of 16-Epi-latrunculin B

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An In-Depth Technical Guide to **16-Epi-latrunculin B**: Chemical Structure and Stereochemistry

Introduction

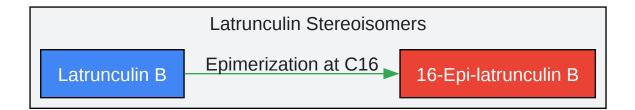
16-Epi-latrunculin B is a marine natural product first isolated from the Red Sea sponge Negombata magnifica.[1][2] It is a stereoisomer of the well-known actin polymerization inhibitor, latrunculin B.[1][3] Like other members of the latrunculin family, **16-Epi-latrunculin B** interacts with monomeric globular actin (G-actin), preventing its polymerization into filamentous actin (F-actin), a critical component of the eukaryotic cytoskeleton.[4] This activity makes it a valuable tool in cell biology research and a subject of interest in drug development due to its cytotoxic and antiviral properties.[1][3] This guide provides a detailed overview of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

16-Epi-latrunculin B is a macrolide distinguished by a unique 2-thiazolidinone moiety attached to a 16-membered lactone ring, which incorporates a tetrahydropyran unit.[2] Its molecular formula is C₂₀H₂₉NO₅S.[5] The core structure is a bicyclic system, formally a 2,14-dioxabicyclo[11.3.1]heptadecane. The key difference from its parent compound, latrunculin B, lies in the stereochemistry at carbon 16.

Below is a logical diagram illustrating the relationship between Latrunculin B and its C-16 epimer.





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Caption: Relationship between Latrunculin B and 16-Epi-latrunculin B.

Physicochemical Data

The fundamental properties of **16-Epi-latrunculin B** are summarized in the table below.

Property	Value	Reference
IUPAC Name	(4S)-4- [(1R,4Z,8Z,10S,13R,15R)-15- hydroxy-5,10-dimethyl-3-oxo- 2,14- dioxabicyclo[11.3.1]heptadeca- 4,8-dien-15-yl]-1,3-thiazolidin- 2-one	[5]
Molecular Formula	C20H29NO5S	[5]
Molecular Weight	395.5 g/mol	[5]
CAS Number	444911-05-1	[3]

Stereochemistry

The defining feature of **16-Epi-latrunculin B** is its stereochemical configuration. It is an epimer of latrunculin B, meaning it differs at only one of several chiral centers—specifically, at position C16.[1][6] The determination of its relative configuration was a critical step in its characterization and was achieved through a combination of advanced spectroscopic and computational methods.







The initial structural deduction was based on trends in proton (¹H) and carbon (¹³C) NMR chemical shifts and through-space proton-proton correlations observed in Nuclear Overhauser Effect (NOE) experiments.[1][6] A more definitive assignment was accomplished through a powerful computational approach. This involved calculating the complete set of vicinal and allylic coupling constants for all four possible diastereomers with differing configurations at C8 and C16. These theoretical values were then compared with the 28 experimentally determined coupling constants for both latrunculin B and **16-Epi-latrunculin B**. The excellent correlation between the calculated values for the proposed structure and the experimental data (average deviation of 0.53 Hz) confirmed the assignment of the relative configuration.[1]

NMR Spectroscopic Data

The table below presents a comparison of the ¹H and ¹³C NMR chemical shifts for **16-Epi-latrunculin B** and latrunculin B in CDCl₃, highlighting the differences that arise from the epimeric nature of C16.[6]



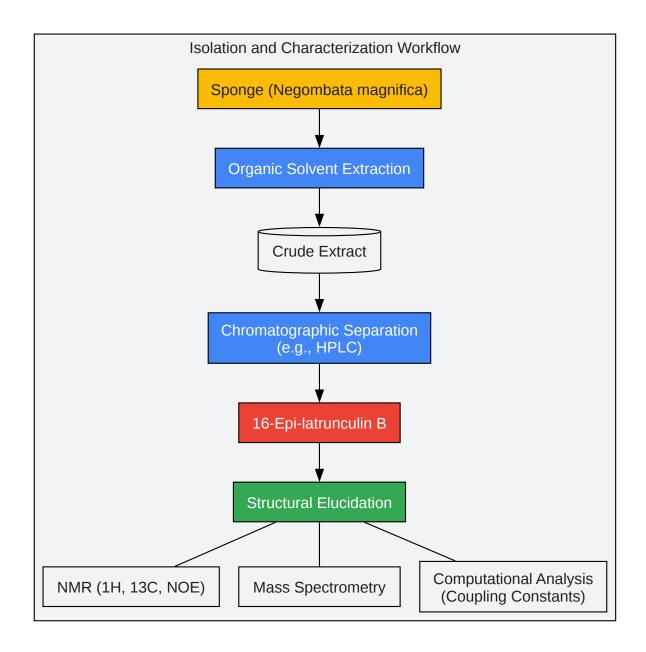
Carbon No.	¹³ C δ (ppm) (16-Epi- latrunculi n B)	¹³ C δ (ppm) (Latruncu lin B)	Δδ	¹ Η δ (ppm) (16-Epi- latrunculi n B)	¹ Η δ (ppm) (Latruncu lin B)	Δδ
2	174.5	174.5	0.0	-	-	-
3	69.2	68.9	+0.3	4.98	5.01	-0.03
4	123.4	123.1	+0.3	5.68	5.66	+0.02
5	137.9	138.1	-0.2	-	-	-
6	39.8	39.9	-0.1	2.23, 2.15	2.24, 2.16	-0.01
7	28.1	28.1	0.0	1.68, 1.55	1.69, 1.55	-0.01
8	134.5	134.8	-0.3	5.12	5.11	+0.01
9	126.1	125.9	+0.2	5.35	5.38	-0.03
10	32.5	32.5	0.0	2.35	2.35	0.00
11	22.1	22.1	0.0	1.01	1.01	0.00
12	41.1	41.1	0.0	1.60	1.60	0.00
13	36.3	36.3	0.0	1.83	1.83	0.00
14	24.9	24.8	+0.1	1.50, 1.42	1.50, 1.42	0.00
15	73.1	73.0	+0.1	4.02	4.02	0.00
16	98.1	97.9	+0.2	-	-	-
17	62.9	62.8	+0.1	4.45	4.45	0.00
18	34.5	34.5	0.0	3.38, 3.15	3.38, 3.15	0.00
19	172.1	172.1	0.0	-	-	-
20	16.5	16.5	0.0	0.95	0.95	0.00
21	20.9	20.9	0.0	1.05	1.05	0.00



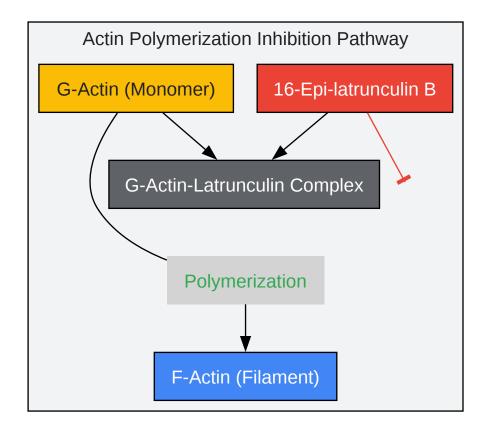
Experimental Protocols Isolation from Natural Source

16-Epi-latrunculin B was co-isolated with latrunculin B from the sponge Negombata magnifica, collected in the Red Sea.[1] The general procedure involves extraction of the sponge tissue with organic solvents, followed by chromatographic separation to purify the individual compounds.









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